![molecular formula C27H41N9O8 B3028522 cyclo[Arg-Gly-Asp-D-Tyr-Lys] CAS No. 217099-14-4](/img/structure/B3028522.png)
cyclo[Arg-Gly-Asp-D-Tyr-Lys]
Descripción general
Descripción
Cyclo[Arg-Gly-Asp-D-Tyr-Lys] is a peptide that has gained significant attention in the scientific community due to its unique properties and potential applications. This peptide, also known as cRGD, is a cyclic pentapeptide that consists of arginine, glycine, aspartic acid, tyrosine, and lysine residues. The cyclic nature of cRGD provides it with enhanced stability and bioavailability, making it an attractive candidate for various scientific research applications.
Aplicaciones Científicas De Investigación
1. Antagonist for Integrin αvβ3
Cyclo[Arg-Gly-Asp-D-Tyr-Lys] serves as a potent and selective inhibitor for the integrin αvβ3. This compound shows promise in anticancer applications as it inhibits angiogenesis and induces apoptosis in vascular cells (Dai, Su, & Liu, 2000).
2. Role in Platelet Aggregation
This cyclic peptide acts as a potent inhibitor of platelet aggregation. Nuclear magnetic resonance (NMR) and molecular dynamics studies of its conformations help in understanding its interaction with GPIIb/IIIa integrin involved in platelet aggregation (Siahaan, Chakrabarti, & Vander Velde, 1992).
3. Antiangiogenic Activity
Cyclo[Arg-Gly-Asp-D-Tyr-Lys] exhibits antiangiogenic properties, making it a potential therapeutic agent in cancer treatment. It has been shown to decrease microvessel density in tumor models, suggesting its role in inhibiting tumor angiogenesis (Kawaguchi et al., 2001).
4. Cell Adhesion and Spreading
The peptide influences cell adhesion and spreading. It shows specific effects on different cell types, such as fibroblast and macrophage cells, suggesting its role in cell-cell interactions and potentially in wound healing processes (Davies et al., 1994).
5. Integrin Binding and Inhibition
Cyclo[Arg-Gly-Asp-D-Tyr-Lys] binds to integrin αVβ3 with high affinity and acts as an inhibitor. This binding characteristic is crucial for its potential use in antiangiogenic therapy and other integrin-related pathologies (Belvisi et al., 2002).
6. Selective Adhesion to Endothelial Cells
The peptide has been used to induce selective adhesion and spreading of endothelial cells on artificial membranes, demonstrating its potential application in biomedical engineering and tissue regeneration (Marchi-Artzner et al., 2001).
Propiedades
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O8/c28-10-2-1-4-18-24(42)34-17(5-3-11-31-27(29)30)23(41)32-14-21(38)33-20(13-22(39)40)26(44)36-19(25(43)35-18)12-15-6-8-16(37)9-7-15/h6-9,17-20,37H,1-5,10-14,28H2,(H,32,41)(H,33,38)(H,34,42)(H,35,43)(H,36,44)(H,39,40)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAROZEWEPNAWMD-HAGHYFMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.